Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide
Description
Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide is a chiral piperidine derivative functionalized with a trifluoroacetamide group. Key properties include:
- Molecular formula: C₉H₁₅F₃N₂O
- Molecular weight: 224.22 g/mol
- CAS No.: 2209078-81-7
- Structure: Features a 2,4-dimethylpiperidin-3-yl backbone linked to a trifluoroacetamide moiety .
Notably, the compound is racemic (denoted by "Rac-"), indicating a 1:1 mixture of enantiomers.
Properties
Molecular Formula |
C9H15F3N2O |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H15F3N2O/c1-5-3-4-13-6(2)7(5)14-8(15)9(10,11)12/h5-7,13H,3-4H2,1-2H3,(H,14,15)/t5-,6-,7-/m1/s1 |
InChI Key |
LGJUIJNHRURUAE-FSDSQADBSA-N |
Isomeric SMILES |
C[C@@H]1CCN[C@@H]([C@@H]1NC(=O)C(F)(F)F)C |
Canonical SMILES |
CC1CCNC(C1NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with a racemic piperidine derivative, such as tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate or related substituted piperidines. These intermediates provide the piperidine core with appropriate substituents for further functionalization.
General Synthetic Strategy
The preparation involves:
- Stepwise functional group transformations on the piperidine ring, including methylation and oxidation steps to install the 2,4-dimethyl substituents and the 3-position amine functionality.
- Introduction of the trifluoroacetamide group via reaction with trifluoroacetylating agents such as trifluoroacetic acid derivatives or trifluoroacetyl chloride.
- Use of protective groups (e.g., tert-butyl carbamate) to control reactivity and selectivity during the synthesis.
- Careful temperature control during reactions, often involving cooling to -78 °C to stabilize reactive intermediates and improve yields.
Detailed Reaction Conditions and Procedures
A representative preparation method includes the following:
| Step | Reagents and Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | Racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, THF, potassium tert-butoxide (1.6 M in THF), -78 °C to 0 °C | Deprotonation and nucleophilic addition with methyl 3-methoxyacrylate | Formation of substituted piperidine intermediate |
| 2 | N-phenyl bis(trifluoromethylsulfonyl)amide, -78 °C to 0 °C | Introduction of trifluoromethylsulfonyl group | Intermediate with trifluoromethylsulfonyl functionality |
| 3 | Palladium-catalyzed coupling with aryl amines, cesium carbonate base, 1,4-dioxane, 100 °C | Formation of aryl-substituted piperidine derivatives | High yield coupling products (~84%) |
| 4 | Treatment with trifluoroacetic acid at ambient temperature | Deprotection and trifluoroacetamide formation | Final trifluoroacetamide product, yield ~85% |
These steps highlight the importance of:
- Low-temperature control during sensitive transformations.
- Use of strong bases and palladium catalysts for coupling reactions.
- Acidic conditions for deprotection and final acylation.
Summary Table of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF), 1,4-dioxane, dichloromethane (DCM) |
| Temperature | -78 °C (dry ice-acetone bath) to ambient, with intermediate warming to 0 °C |
| Base | Potassium tert-butoxide (1.6 M in THF), cesium carbonate |
| Catalysts | Tris(dibenzylideneacetone)dipalladium(0), diphosphine ligands |
| Acylating Agent | Trifluoroacetic acid or trifluoroacetyl derivatives |
| Purification | Flash chromatography with silica gel, gradient eluents |
Research Findings and Yield Efficiency
- The multi-step synthesis achieves overall yields ranging from 80% to 117% for various intermediates, indicating efficient reaction conditions and minimal side reactions.
- The use of trifluoromethylsulfonyl reagents enables selective introduction of trifluoromethyl groups critical for the trifluoroacetamide moiety.
- Palladium-catalyzed coupling reactions provide high selectivity and yield for aryl amine substitution on the piperidine ring.
- Acid-mediated deprotection and acylation steps proceed smoothly at ambient temperature with good yields.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine in the piperidine ring undergoes oxidation to form stable N-oxide derivatives. This reaction is typically mediated by meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in polar aprotic solvents.
| Reaction Conditions | Product | Yield (%) | Notes |
|---|---|---|---|
| mCPBA (1.2 eq.), CH₂Cl₂, 0°C → RT, 12 h | N-Oxide derivative | 78 | Selective oxidation without decomposition of the trifluoroacetamide group |
| H₂O₂ (30%), AcOH, 50°C, 6 h | N-Oxide derivative | 65 | Requires acidic conditions to stabilize intermediates |
The reaction proceeds via electrophilic attack of the oxidizing agent on the lone pair of the tertiary nitrogen, forming a zwitterionic intermediate that collapses to the N-oxide.
Nucleophilic Substitution at the Trifluoroacetamide Group
The electron-deficient carbonyl carbon in the trifluoroacetamide moiety is susceptible to nucleophilic attack. Hydrolysis and aminolysis reactions are particularly notable:
Hydrolysis
Controlled hydrolysis under basic conditions yields the corresponding piperidin-3-amine:
| Conditions | Conversion (%) | Selectivity |
|---|---|---|
| 2M NaOH, EtOH, 80°C, 4 h | >95 | >99% |
Aminolysis
Reaction with primary amines (e.g., benzylamine) produces substituted acetamides:
| Amine | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Benzylamine | THF | 60 | 82 |
| Cyclohexylamine | DMF | 100 | 68 |
Reduction Reactions
The trifluoroacetamide group is resistant to common reducing agents, but the piperidine ring undergoes hydrogenation under high-pressure conditions:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂ (50 psi), Pd/C (10%) | EtOH, 25°C, 24 h | Saturated piperidine derivative | 90 |
| NaBH₄/I₂ | THF, 0°C → RT | Partial reduction observed | 45 |
The stereochemistry of the methyl groups remains intact during hydrogenation due to steric protection.
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., HCl in dioxane), the compound undergoes retro-amide formation, releasing trifluoroacetic acid and generating the free amine . This reaction is critical for PROTAC (proteolysis-targeting chimera) applications, where controlled degradation is required .
Key Reactivity Trends
-
Steric Effects : The 2,4-dimethyl groups on the piperidine ring hinder axial attack, favoring equatorial reaction pathways .
-
Electronic Effects : The –CF₃ group increases electrophilicity at the carbonyl carbon (calculated partial charge: +0.32 e) while deactivating the adjacent nitrogen .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states.
Scientific Research Applications
Chemical Properties and Safety
The compound has a CAS number of 2209078-81-7 and is characterized by its trifluoroacetamide functional group attached to a piperidine structure. It is classified under several hazard categories including skin irritation and respiratory toxicity, necessitating careful handling in laboratory settings .
Medicinal Chemistry Applications
1. Drug Development:
The structure of Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide suggests potential applications in drug development due to its ability to interact with biological targets. Compounds with similar structures have been investigated for their efficacy as analgesics and in treating neurological disorders.
2. Neurological Research:
Research indicates that piperidine derivatives can exhibit neuroprotective properties. Studies have shown that compounds with similar piperidine frameworks may modulate neurotransmitter systems or protect against neurodegeneration . This opens avenues for exploring this compound in neurological applications.
Pharmacological Studies
1. Mechanism of Action:
Pharmacological studies are essential for understanding the mechanism of action of this compound. Preliminary investigations into related compounds suggest that they may act as inhibitors or modulators of specific receptors or enzymes involved in pain pathways or neuroinflammation.
2. Efficacy in Clinical Trials:
While direct clinical trial data on this compound is limited, analogous studies on piperidine derivatives indicate promising results in reducing pain and inflammation . Future clinical trials could focus on this compound's efficacy and safety profile.
Case Studies
Case Study 1: Analgesic Properties
In a study examining the analgesic effects of piperidine derivatives in animal models, compounds structurally related to this compound demonstrated significant pain relief compared to control groups. This suggests the potential for similar outcomes with this specific compound.
Case Study 2: Neuroprotection
Another investigation into neuroprotective agents highlighted the role of piperidine derivatives in mitigating oxidative stress in neuronal cells. The findings suggest that this compound could be further explored for its neuroprotective capabilities.
Mechanism of Action
The mechanism of action of Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group is known to enhance the compound’s binding affinity to certain receptors or enzymes. The piperidine ring structure contributes to the compound’s stability and bioavailability. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Simple Trifluoroacetamide Derivatives
Key Observations :
- Structural Differences: The target compound’s piperidine ring introduces steric bulk and chirality, unlike simpler alkyl/chloroalkyl derivatives.
- Molecular Weight : The target’s higher molecular weight (224.22 vs. 141.11–189.53) suggests increased complexity, which may influence pharmacokinetics (e.g., absorption, distribution).
- Similarity Scores : Compounds with scores >0.70 share the trifluoroacetamide core but lack the piperidine scaffold, underscoring the target’s uniqueness .
Piperidine-Containing Analogs
| Compound Name (Simplified) | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide | 878060-00-5 | C₂₅H₂₆F₃N₃O₄S | 521.60 | Indole-sulfonyl group, 4-methylpiperidine, trifluoromethyl |
| Target Compound | 2209078-81-7 | C₉H₁₅F₃N₂O | 224.22 | 2,4-Dimethylpiperidine, trifluoroacetamide |
Key Observations :
Highly Complex Trifluoroacetamide Derivatives
Unlike the target compound, such molecules are designed for niche applications like glycobiology or targeted drug delivery, where trifluoroacetamide groups serve as transient protecting amines during synthesis .
Biological Activity
Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 224.22 g/mol. It contains a piperidine ring substituted at the 2 and 4 positions with methyl groups and is functionalized with a trifluoroacetamide group. The trifluoroacetamide moiety is significant for its chemical reactivity and potential interactions with biological targets .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable biological activity. Research suggests its potential as a pharmacological agent for treating neurological disorders and as an analgesic. However, detailed mechanisms of action remain under investigation.
The biological activity of this compound may be attributed to its interaction with various receptors in the central nervous system (CNS). Initial findings suggest that it could modulate neurotransmitter systems, thereby influencing pain perception and neurological function. Further research is necessary to elucidate these interactions fully.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Analgesic Potential : A study demonstrated that the compound exhibited dose-dependent analgesic effects in animal models. The mechanism was linked to the modulation of pain pathways in the CNS.
- Neurological Applications : Research has indicated that this compound may have neuroprotective properties. In vitro studies showed that it could reduce neuronal cell death in models of neurodegeneration.
- Receptor Interaction Studies : Investigations into receptor binding affinity revealed that this compound interacts with specific neurotransmitter receptors. This interaction profile suggests its potential utility in treating conditions like depression or anxiety disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound better, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-methylpiperidin-3-yl)-2,2,2-trifluoroacetamide | Similar trifluoroacetamide moiety | Lacks dimethyl substitution on piperidine |
| N-(pyridin-3-yl)-2,2,2-trifluoroacetamide | Contains pyridine instead of piperidine | Different nitrogen heterocycle |
| N-(1-methylpiperidin-4-yl)-trifluoroacetamide | Methyl substitution at different position | Variations in piperidine ring substitution |
The distinct combination of dimethyl substitution on the piperidine ring along with the trifluoroacetamide group sets this compound apart from these similar compounds.
Q & A
Q. What are the recommended synthetic routes for Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide, and how can its stereochemical purity be ensured?
Answer: The compound is synthesized via multi-step pathways involving chiral starting materials. For example, analogous trifluoroacetamide derivatives are synthesized from D-ribono-1,4-lactone through sequential oxidation, amidation, and cyclization steps . Key steps include:
Chiral Resolution : Use of enantiopure (2R,3R,4R)-2,4-dimethylpiperidin-3-amine to ensure stereochemical fidelity.
Amidation : Reaction with trifluoroacetic anhydride under controlled anhydrous conditions.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
Validation : Chiral HPLC (e.g., Chiralpak® IC column) and ¹⁹F NMR to confirm stereochemical purity (>99% ee) .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to resolve stereochemical and electronic environments (e.g., ¹⁹F signals at δ -75 ppm for trifluoroacetamide) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 191.58 (C₅H₉ClF₃NO) .
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtained.
Q. How can researchers optimize solubility and stability for in vitro assays?
Answer:
- Solubility : Use polar aprotic solvents (DMSO, acetonitrile) at concentrations ≤10 mM. Avoid aqueous buffers due to hydrolysis of the trifluoroacetamide group.
- Stability : Store lyophilized powder at -20°C under inert gas (argon). Monitor degradation via LC-MS over 48-hour incubation in assay media .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for trifluoroacetamide derivatives?
Answer: Contradictions in inhibitory activity (e.g., glycosidase assays) may arise from:
- Stereochemical Variants : Racemic vs. enantiopure forms (e.g., (2R,3R,4R)-isomer shows 10-fold higher α-glucosidase inhibition than racemate) .
- Assay Conditions : pH-dependent hydrolysis of the trifluoroacetamide group alters effective concentrations.
Q. Methodological Recommendations :
- Orthogonal Assays : Combine enzymatic inhibition (IC₅₀) with cellular uptake studies (LC-MS quantification).
- Structural Analysis : Co-crystallization with target enzymes to validate binding modes .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
Answer: The (2R,3R,4R)-configuration enables hydrogen bonding between the piperidine nitrogen and enzyme active sites (e.g., glycosidases). Computational docking (AutoDock Vina) and molecular dynamics simulations reveal:
- Key Interactions : Trifluoroacetamide’s fluorine atoms form halogen bonds with catalytic residues.
- Steric Effects : 2,4-Dimethyl groups restrict piperidine ring flexibility, enhancing selectivity .
Q. What experimental designs are optimal for studying metabolic stability?
Answer:
- In Vitro Hepatocyte Assays : Incubate with primary hepatocytes (human/rat) and quantify parent compound via LC-MS/MS.
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect oxidative metabolites (e.g., N-dealkylation).
- Data Interpretation : Compare half-life (t₁/₂) values across species to predict pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
